

What are the fundamental properties of 1,1-Dimethoxynonane?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,1-Dimethoxynonane

Cat. No.: B095599

[Get Quote](#)

An In-depth Technical Guide to the Fundamental Properties of **1,1-Dimethoxynonane**

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of **1,1-Dimethoxynonane** (CAS No. 18824-63-0), an acetal derivative of nonanal. Designed for researchers, chemists, and professionals in drug development and flavor science, this document synthesizes critical data on its physicochemical characteristics, spectroscopic profile, synthesis, and potential applications. By integrating established data with proven chemical principles, this guide serves as an authoritative resource for understanding and utilizing this compound.

Introduction and Chemical Identity

1,1-Dimethoxynonane, also known as Nonanal Dimethyl Acetal, belongs to the acetal class of organic compounds.^[1] Acetals are geminal di-ethers derived from aldehydes or ketones, characterized by the $R_2C(OR')_2$ functional group.^{[1][2]} Specifically, **1,1-Dimethoxynonane** is the dimethyl acetal of nonanal, a nine-carbon aldehyde. This structure confers specific chemical properties, most notably its stability under neutral or basic conditions and its susceptibility to hydrolysis under acidic conditions, making it an effective protecting group for the aldehyde functionality in multi-step organic synthesis.^[2]

While extensive literature specifically on **1,1-Dimethoxynonane** is limited, its properties can be thoroughly understood through the well-established principles of acetal chemistry and available

compound-specific data.^[1] It has been identified in natural sources such as blackberries and is recognized for its distinct organoleptic properties, suggesting applications in the flavor and fragrance industry.^[1]

Figure 1: Molecular Structure of **1,1-Dimethoxynonane**.

Physicochemical Properties

The physical and chemical properties of **1,1-Dimethoxynonane** are summarized below. These characteristics are fundamental for its handling, purification, and application in various experimental settings.

Property	Value	Source(s)
CAS Number	18824-63-0	[1][3][4]
Molecular Formula	C ₁₁ H ₂₄ O ₂	[4][5]
Molecular Weight	188.31 g/mol	[4][5]
Appearance	Clear, colorless liquid	[5]
Odor	Fresh, floral, citrus, green, plastic	[1][3]
Boiling Point	214-215 °C (at 760 mmHg) 96-98 °C (at 15 mmHg)	[5][1]
Density	0.843 - 0.853 g/cm ³	[3][5]
Refractive Index (n ²⁰ /D)	1.4180 - 1.4240	[3][5]
Flash Point	55 °C	[3]
Solubility	Practically insoluble in water; Soluble in alcohol, oils, and organic solvents.	[3][5]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of **1,1-Dimethoxynonane**.

While specific spectra are not widely published, the expected profile can be accurately predicted from its molecular structure based on fundamental spectroscopic principles.^{[6][7][8]}

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule:

- $\delta \sim 4.3\text{-}4.5$ ppm (triplet, 1H): This characteristic signal corresponds to the acetal proton (-CH(OR)₂). It appears as a triplet due to coupling with the adjacent CH₂ group in the nonyl chain.
- $\delta \sim 3.3$ ppm (singlet, 6H): A sharp singlet representing the six equivalent protons of the two methoxy (-OCH₃) groups.
- $\delta \sim 1.2\text{-}1.6$ ppm (multiplet, ~14H): A complex series of overlapping signals from the methylene (CH₂) protons of the long alkyl chain.
- $\delta \sim 0.9$ ppm (triplet, 3H): A triplet corresponding to the terminal methyl (-CH₃) group of the nonyl chain, coupled to the adjacent CH₂ group.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum provides a map of the carbon skeleton:

- $\delta \sim 103\text{-}105$ ppm: The acetal carbon (-CH(OR)₂), which is highly deshielded due to the two attached oxygen atoms.
- $\delta \sim 52\text{-}54$ ppm: The two equivalent carbons of the methoxy groups (-OCH₃).
- $\delta \sim 14\text{-}35$ ppm: A series of signals corresponding to the nine carbons of the alkyl chain. The terminal methyl carbon will appear at the most upfield position (~14 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups:

- 2850-2960 cm^{-1} : Strong C-H stretching vibrations from the alkyl and methoxy groups.
- 1050-1150 cm^{-1} : Two very strong and characteristic C-O-C stretching bands, indicative of the acetal (ether) functionality.
- Absence of a strong band at ~ 1700 -1740 cm^{-1} : The lack of a carbonyl (C=O) stretch confirms the conversion of the parent aldehyde to the acetal.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern:

- Molecular Ion (M^+): A peak at $\text{m/z} = 188.31$ would correspond to the molecular ion, though it may be weak or absent in electron ionization (EI) due to facile fragmentation.
- Key Fragmentation: The most characteristic fragmentation pathway for acetals is the loss of an alkoxy group. A prominent peak would be expected at $\text{m/z} = 157$, corresponding to the $[\text{M} - \text{OCH}_3]^+$ ion. This fragment is an oxonium ion, which is resonance-stabilized and therefore often represents the base peak. Further fragmentation of the alkyl chain would also be observed.

Synthesis and Reactivity

Synthesis Protocol: Acid-Catalyzed Acetalization

1,1-Dimethoxynonane is synthesized via the acid-catalyzed reaction of nonanal with methanol. The reaction is reversible and requires the removal of water to drive the equilibrium towards the product.

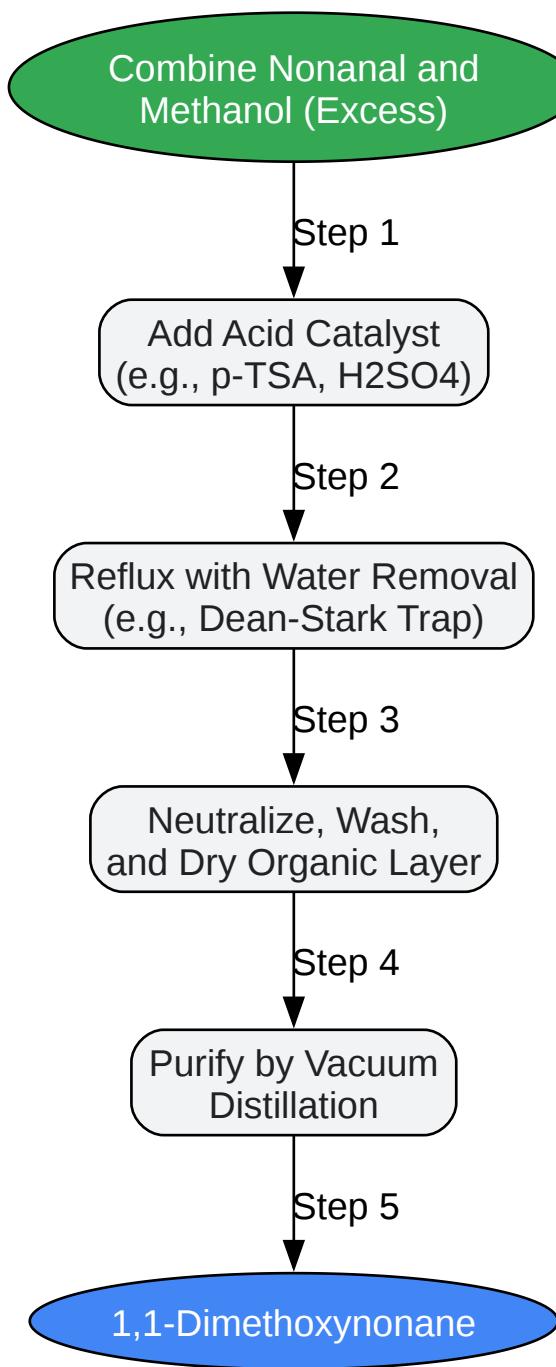

[Click to download full resolution via product page](#)

Figure 2: General workflow for the synthesis of **1,1-Dimethoxynonane**.

Detailed Methodology:

- Reagent Preparation: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add nonanal (1.0 eq) and methanol (3-5 eq). Using an excess of methanol helps

shift the equilibrium towards the product.

- **Catalysis:** Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid (H_2SO_4) (0.01-0.05 eq). Causality: The acid protonates the carbonyl oxygen of nonanal, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
- **Reaction:** Heat the mixture to reflux. Water, the byproduct of the reaction, is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by tracking water collection or using GC analysis.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing with a mild aqueous base (e.g., saturated $NaHCO_3$ solution). Subsequently, wash with brine to remove residual water and water-soluble impurities.
- **Isolation:** Dry the organic layer over an anhydrous drying agent (e.g., $MgSO_4$ or Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product by vacuum distillation to obtain pure **1,1-Dimethoxynonane**.^[1] Rationale: Vacuum distillation is employed due to the compound's relatively high boiling point at atmospheric pressure, preventing thermal decomposition.

Core Reactivity: The Acetal as a Protecting Group

The primary utility of acetals in synthetic chemistry is their function as protecting groups for aldehydes. **1,1-Dimethoxynonane** is stable to bases, organometallic reagents (e.g., Grignard reagents), and nucleophiles. However, the acetal linkage is readily cleaved by aqueous acid, regenerating the parent aldehyde (nonanal) and methanol. This differential stability is the cornerstone of its application.

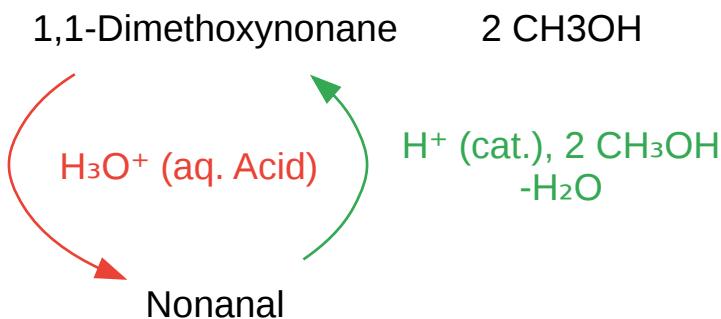

[Click to download full resolution via product page](#)

Figure 3: Reversible formation and hydrolysis of **1,1-Dimethoxynonane**.

Applications and Natural Occurrence

- Flavor and Fragrance: **1,1-Dimethoxynonane** is noted for its fresh, fruity, and citrus-like aroma.^[5] This makes it a valuable component in the formulation of fragrances and as a flavoring agent in the food industry.
- Synthetic Intermediate: As a protected form of nonanal, it serves as a crucial intermediate in complex organic syntheses where the aldehyde group must be masked during reactions targeting other parts of a molecule.
- Biomarker Research: The compound has been detected in fruits like blackberries.^[1] Its presence could potentially serve as a biomarker for the consumption of these foods.^[1]

Safety and Handling

A specific Safety Data Sheet (SDS) for **1,1-Dimethoxynonane** is not readily available in the aggregated search results. Therefore, handling precautions should be based on chemically similar acetals, such as 1,1-dimethoxyethane.^{[9][10]}

- General Precautions: Handle in a well-ventilated area or fume hood.^{[9][11]} Avoid contact with skin, eyes, and clothing.^[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.^{[13][14]}

- **Fire Safety:** The compound has a flash point of 55°C, indicating it is a flammable liquid.[3] Keep away from heat, sparks, open flames, and other ignition sources.[9] Use explosion-proof equipment.[9] Suitable extinguishing media include carbon dioxide, dry powder, or foam.[9]
- **First Aid:**
 - **Skin Contact:** Immediately wash with plenty of soap and water.[11][13]
 - **Eye Contact:** Rinse cautiously with water for several minutes.[13]
 - **Inhalation:** Remove person to fresh air and keep comfortable for breathing.[9][13]
 - **Ingestion:** If feeling unwell, call a poison center or doctor.[9]
- **Storage:** Store in a tightly closed container in a cool, well-ventilated place.[11][13]

Conclusion

1,1-Dimethoxynonane is a well-defined acetal with distinct physical properties and a predictable spectroscopic signature. Its chemistry is governed by the robust yet reversible nature of the acetal functional group, making it a valuable tool for synthetic chemists as a protecting group. Furthermore, its pleasant organoleptic profile and natural occurrence point to its relevance in food science and biomarker discovery. This guide provides the foundational knowledge required for the safe and effective use of **1,1-Dimethoxynonane** in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Showing Compound 1,1-Dimethoxynonane (FDB012433) - FooDB [foodb.ca]
- 2. 1,1-Dimethoxynonane | 18824-63-0 | Benchchem [benchchem.com]

- 3. 1,1-DIMETHOXYNONANE CAS#: 18824-63-0 [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. yl.cnreagent.com [yl.cnreagent.com]
- 6. forskning.ruc.dk [forskning.ruc.dk]
- 7. igntu.ac.in [igntu.ac.in]
- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. synerzine.com [synerzine.com]
- 10. 1,1-DIMETHOXYETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [What are the fundamental properties of 1,1-Dimethoxynonane?]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095599#what-are-the-fundamental-properties-of-1-1-dimethoxynonane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com